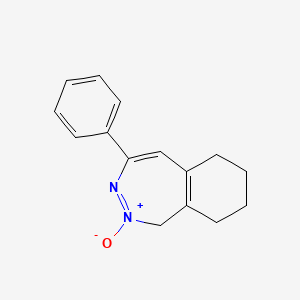
2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, but this particular compound has unique structural features that make it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine typically involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its simplicity and efficiency in producing highly functionalized heterocycles.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenylisothiocyanate, and benzoyl chloride . The conditions often involve heating and the use of solvents like ethanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as pyrazoloquinolines and benzonaphthyridines .
Wissenschaftliche Forschungsanwendungen
2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential as an inhibitor of HIV-1 integrase.
Medicine: The compound has shown promise in anticancer and antimicrobial evaluations.
Industry: Its derivatives are being explored for use in pharmaceuticals and other industrial applications.
Wirkmechanismus
The mechanism of action of 2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of HIV-1 integrase, which is crucial for the integration of viral DNA into the host genome . This inhibition leads to the prevention of viral replication and the spread of infection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Uniqueness
What sets 2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine apart from these similar compounds is its unique structural framework, which allows for a diverse range of chemical modifications and applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
95271-77-5 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-oxido-4-phenyl-6,7,8,9-tetrahydro-1H-2,3-benzodiazepin-2-ium |
InChI |
InChI=1S/C15H16N2O/c18-17-11-14-9-5-4-8-13(14)10-15(16-17)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2 |
InChI-Schlüssel |
RETMPTCSZIFHHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C[N+](=NC(=C2)C3=CC=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)







![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)



